molecular formula C15H19N3O4 B1403699 2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole CAS No. 1053656-55-5

2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole

Cat. No.: B1403699
CAS No.: 1053656-55-5
M. Wt: 305.33 g/mol
InChI Key: FVQDPWSGUAJECZ-UHFFFAOYSA-N
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Description

2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole] is a chemical compound with the molecular formula C15H19N3O4. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole] typically involves the reaction of tert-butyl carbamate with 4-methoxybenzohydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to the formation of an amine .

Scientific Research Applications

2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole] has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole] involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole] is unique due to the presence of the methoxyphenyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications .

Properties

IUPAC Name

tert-butyl N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(19)16-9-12-17-18-13(21-12)10-5-7-11(20-4)8-6-10/h5-8H,9H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQDPWSGUAJECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole

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